Dipentan-3-yl 2-[(pyridin-2-yl)sulfanyl]pentanedioate
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Overview
Description
Dipentan-3-yl 2-[(pyridin-2-yl)sulfanyl]pentanedioate is a chemical compound that features a unique combination of a pyridine ring and a pentanedioate ester. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the pyridine ring and the sulfanyl group in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dipentan-3-yl 2-[(pyridin-2-yl)sulfanyl]pentanedioate typically involves the esterification of pentanedioic acid with dipentanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The pyridin-2-yl sulfanyl group is introduced through a nucleophilic substitution reaction, where pyridin-2-thiol reacts with the esterified product in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process. The final product is purified through techniques such as distillation and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Dipentan-
Properties
CAS No. |
915696-58-1 |
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Molecular Formula |
C20H31NO4S |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
dipentan-3-yl 2-pyridin-2-ylsulfanylpentanedioate |
InChI |
InChI=1S/C20H31NO4S/c1-5-15(6-2)24-19(22)13-12-17(20(23)25-16(7-3)8-4)26-18-11-9-10-14-21-18/h9-11,14-17H,5-8,12-13H2,1-4H3 |
InChI Key |
UTFRUGAHVGVVQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC(=O)CCC(C(=O)OC(CC)CC)SC1=CC=CC=N1 |
Origin of Product |
United States |
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